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Compound of Interest

Compound Name: Cyclohexadecanone

Cat. No.: B1615262

A detailed examination of the toxicological profiles of macrocyclic ketones, a class of
compounds widely used as fragrance ingredients. This guide provides a comparative analysis
of their cytotoxicity, genotoxicity, metabolic stability, and key signaling pathways, supported by
experimental data and detailed methodologies to inform researchers, scientists, and drug
development professionals.

Macrocyclic ketones, prized for their pleasant and persistent musk-like scents, are integral
components in a vast array of consumer products, from fine fragrances to personal care items.
Their widespread use necessitates a thorough understanding of their toxicological properties to
ensure human and environmental safety. This guide offers a comparative assessment of key
toxicological endpoints for several prominent macrocyclic ketones, including muscone, musk
ketone, civetone, exaltone, and ambrettolide.

Executive Summary of Toxicological Findings

Overall, macrocyclic ketones exhibit low acute toxicity. However, in vitro studies reveal varying
cytotoxic potentials and metabolic stabilities among different compounds within this class.
Notably, some macrocyclic ketones have been shown to interact with cellular signaling
pathways, including those involved in apoptosis and endocrine function. Genotoxicity assays
have generally indicated a lack of mutagenic potential for the tested macrocyclic ketones.

Data Presentation: A Comparative Overview
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To facilitate a clear comparison of the toxicological profiles of different macrocyclic ketones, the
following tables summarize the available quantitative data from in vitro studies.

Table 1: Comparative in Vitro Cytotoxicity of Macrocyclic Ketones

Compound Cell Line Assay Endpoint IC50 Value Citation(s)

HepG2
Muscone (Human Liver CCK-8 Cell Viability 0.663 pM [1][2]

Carcinoma)

Hep3B
Muscone (Human Liver CCK-8 Cell Viability 1.416 pM [1]

Carcinoma)

MDA-MB-231
(Human o

Muscone CCK-8 Cell Viability 71.62 pM [3]
Breast

Cancer)

BT-549
(Human o

Muscone CCK-8 Cell Viability 73.01 uM [3]
Breast

Cancer)

AGS (Human
Gastric N Cell

Musk Ketone ) Not Specified ] ) 4.2 uM
Adenocarcino Proliferation

ma)

HGC-27
(Human N Cell

Musk Ketone ) Not Specified ] ) 10.06 pM
Gastric Proliferation

Carcinoma)

_ Data Not
Civetone ) - - -
Available

Data Not
Exaltone ) - - -
Available

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12068523/
https://hrcak.srce.hr/file/315403
https://pmc.ncbi.nlm.nih.gov/articles/PMC12068523/
https://pubmed.ncbi.nlm.nih.gov/22840492/
https://pubmed.ncbi.nlm.nih.gov/22840492/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 2: Comparative in Vitro Metabolic Stability of Macrocyclic Ketones

In Vitro o

Compound Parameter Value Citation(s)
System

] Human ]

Ambrettolide Half-life (t%2) <1 hour [4]
Hepatocytes
Rat Liver ] Data Not

Muscone ) Half-life (t%2) ) [4]
Microsomes Available

. Data Not

Civetone ] - -
Available
Data Not

Exaltone ) - -
Available
Rainbow Trout Depuration Half-

Globanone o ) 1.36 days [5]
(in vivo) life

Key Toxicological Endpoints

Cytotoxicity

In vitro cytotoxicity assays are fundamental in assessing the potential of a chemical to cause
cell damage or death. For macrocyclic ketones, studies have primarily focused on cancer cell
lines. Muscone, for instance, has demonstrated potent cytotoxic effects against liver cancer
cells (HepG2 and Hep3B) with IC50 values in the low micromolar range.[1][2] In contrast, its
cytotoxicity towards breast cancer cell lines (MDA-MB-231 and BT-549) was observed at

significantly higher concentrations.[3] Musk ketone has also shown cytotoxic activity against
gastric cancer cell lines.

Genotoxicity

Genotoxicity assessment is crucial to identify compounds that can damage genetic material,
potentially leading to mutations and cancer. Standard assays for this purpose include the
bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. Generally,
macrocyclic ketones that have been evaluated did not show evidence of genotoxicity in these
tests.[6]
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Metabolic Stability

The metabolic stability of a compound provides insights into its persistence in the body. In vitro
assays using liver microsomes or hepatocytes are commonly employed to determine a
compound's half-life and intrinsic clearance.[7][8][9] Studies have shown that some fragrance
chemicals, including the macrocyclic lactone ambrettolide, are significantly metabolized in
human hepatocytes, with a calculated half-life of less than one hour.[4] In contrast, muscone's
metabolism has been investigated in rat liver microsomes, indicating its susceptibility to hepatic
enzymes.[4] The rapid metabolism of these compounds in humans suggests a lower potential
for bioaccumulation compared to aquatic species.[4]

Signaling Pathways and Mechanisms of Toxicity

Understanding the interaction of macrocyclic ketones with cellular signaling pathways is key to
elucidating their mechanisms of action and potential toxicity.

Apoptosis and Cell Cycle Regulation

Muscone has been shown to induce apoptosis (programmed cell death) and autophagy in liver
cancer cells.[1] This effect is associated with the modulation of several signaling pathways,
including the upregulation of IL-24 and DDIT3. Furthermore, muscone has been reported to
influence the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and
apoptosis.[1][10][11] In gastric cancer cells, muscone's anti-cancer effects have been linked to
the regulation of miIRNA-145 and its impact on the PI3K/AKT pathway.[12]
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Caption: Muscone's modulation of apoptosis and related signaling pathways.

Endocrine Disruption

Certain synthetic musks, including musk ketone, have been identified as potential endocrine
disruptors due to their ability to interact with hormone receptors.[13] Musk ketone has been
shown to exhibit estrogenic activity by binding to estrogen receptors, which can lead to the
proliferation of estrogen-responsive cells.[13] This interaction highlights a potential mechanism
for hormonal disruption.
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Caption: Simplified pathway of musk ketone's potential endocrine-disrupting action.

Experimental Protocols

This section provides detailed methodologies for key in vitro toxicological assays relevant to the
assessment of macrocyclic ketones.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test substance that reduces the viability of a cell
culture by 50% (IC50).
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Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in
viable cells to reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan
produced is directly proportional to the number of living cells.

Procedure:

o Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a predetermined density
and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

o Compound Exposure: Prepare a series of dilutions of the macrocyclic ketone in the
appropriate cell culture medium. Remove the old medium from the cells and add the medium
containing the test compound. Include a vehicle control (medium with the solvent used to
dissolve the compound) and a positive control (a known cytotoxic agent).

¢ Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: After the incubation period, add MTT solution to each well and incubate for an
additional 2-4 hours.

e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,
DMSO, isopropanol) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of each well at a specific wavelength
(typically between 540 and 570 nm) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percentage of viability against the log of the compound concentration
to determine the IC50 value using a suitable software.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse
mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The assay uses several bacterial strains with pre-existing mutations in the genes
responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium. A
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mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria
to grow and form colonies on a histidine-deficient agar plate. The assay can be performed with
and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect
mutagens that require metabolic activation.

Procedure:

o Preparation: Prepare top agar, minimal glucose agar plates, and bacterial cultures of the
selected S. typhimurium strains.

o Exposure: In a test tube, combine the test compound at various concentrations, the bacterial
culture, and either the S9 mix or a buffer (for the non-activation test).

o Plating: Pour the mixture onto the surface of a minimal glucose agar plate and spread
evenly.

e Incubation: Incubate the plates at 37°C for 48-72 hours.
e Colony Counting: Count the number of revertant colonies on each plate.

o Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase
in the number of revertant colonies that is at least twice the background (spontaneous
reversion) rate observed in the negative control.

In Vitro Micronucleus Assay

Objective: To detect the genotoxic potential of a substance by its ability to induce micronuclei in
cultured mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or
whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their
presence is an indicator of chromosomal damage or aneuploidy. The assay is often performed
with cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to
identify cells that have undergone one cell division.

Procedure:
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e Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human peripheral blood
lymphocytes, CHO, TK6) and expose them to various concentrations of the test compound,
with and without metabolic activation (S9 mix).

o Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cell division after one round of
mitosis.

e Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye
(e.g., Giemsa, DAPI).

e Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the
presence of micronuclei under a microscope.

o Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated
cells compared to the negative control indicates a positive result.

In Vitro Metabolic Stability Assay (Human Liver
Microsomes)

Objective: To determine the rate at which a compound is metabolized by liver enzymes,
providing an estimate of its intrinsic clearance.

Procedure:

¢ Incubation Mixture Preparation: Prepare an incubation mixture containing human liver
microsomes, a NADPH-regenerating system (to support CYP450 enzyme activity), and a
buffer (e.g., potassium phosphate buffer, pH 7.4).

» Reaction Initiation: Pre-warm the incubation mixture and the test compound solution to 37°C.
Initiate the metabolic reaction by adding the test compound to the incubation mixture.

o Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of
the reaction mixture and immediately quench the reaction by adding a cold organic solvent
(e.g., acetonitrile) containing an internal standard.[4]

o Sample Processing: Centrifuge the samples to precipitate the proteins.
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o LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of
the parent compound at each time point.

o Data Analysis: Plot the natural logarithm of the percentage of the parent compound
remaining versus time. The slope of the linear portion of this plot represents the elimination
rate constant (k). The in vitro half-life (t%2) is calculated as 0.693/k. The intrinsic clearance
(CLint) can then be calculated from the half-life and the protein concentration in the assay.[2]

Conclusion

This comparative guide provides a foundational understanding of the toxicological profiles of
several macrocyclic ketones. The available data suggest a generally low order of acute toxicity,
with some in vitro evidence of cytotoxicity at varying concentrations and potential for endocrine
disruption. Further research is warranted to fill the existing data gaps, particularly concerning
the cytotoxicity and metabolic stability of a broader range of macrocyclic ketones in relevant
human cell models. A more detailed elucidation of their interactions with various cellular
signaling pathways will also be crucial for a comprehensive risk assessment. The experimental
protocols provided herein offer a standardized framework for conducting such future
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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